N-(Furan-2-yl)-N-methylacetamide
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Overview
Description
N-(Furan-2-yl)-N-methylacetamide is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Furan-2-yl)-N-methylacetamide can be synthesized through several methods. One common synthetic route involves the reaction of furan-2-carboxylic acid with N-methylamine under specific conditions. The reaction typically requires a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, amines, and other functionalized compounds .
Scientific Research Applications
N-(Furan-2-yl)-N-methylacetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine: Research has shown potential anticancer and anti-inflammatory activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(Furan-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer research, it inhibits specific enzymes involved in cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxamide
- N-Methylfuran-2-carboxamide
- Furan-2-ylmethylamine
Uniqueness
N-(Furan-2-yl)-N-methylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of the furan ring and the N-methylacetamide group allows for versatile chemical reactivity and a broad spectrum of applications .
Biological Activity
N-(Furan-2-yl)-N-methylacetamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound features a furan ring, an acetamide functional group, and a methyl group. The unique structural characteristics of this compound contribute to its biological activity, particularly in antimicrobial and anticancer applications.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to disrupt bacterial cell wall synthesis, leading to cell death. This mechanism makes it a candidate for developing new antibiotics.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a basis for novel antimicrobial agents, particularly against resistant strains of bacteria.
2. Anticancer Activity
In addition to its antimicrobial effects, this compound has demonstrated potential anticancer activity. Studies have indicated that it inhibits specific enzymes involved in cell proliferation pathways, which may help in reducing tumor growth.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability:
- Cell Line: MCF-7 (breast cancer)
- IC50 Value: 12 µM
- Mechanism: Induction of apoptosis through activation of caspase pathways.
This suggests that the compound may act as a promising lead in cancer therapeutics.
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which can be attributed to its ability to modulate various signaling pathways such as MAPK and PPAR-γ. These pathways are crucial in regulating inflammatory responses.
Table 2: Anti-inflammatory Effects of this compound
Inflammatory Marker | Effect (pg/mL) |
---|---|
TNF-α | Decreased by 50% |
IL-6 | Decreased by 40% |
COX-2 | Inhibition observed |
These results indicate that this compound could be beneficial in treating inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
- Anticancer Mechanism : It inhibits enzymes involved in cell cycle regulation and promotes apoptotic pathways.
- Anti-inflammatory Mechanism : Modulates cytokine production and inhibits the expression of inflammatory mediators.
Research Applications
Given its diverse biological activities, this compound is being explored for various applications:
- Pharmaceutical Development : As a lead compound for new antibiotics and anticancer drugs.
- Agrochemicals : Potential use in developing environmentally friendly pesticides due to its antimicrobial properties.
Properties
CAS No. |
62187-53-5 |
---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
N-(furan-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C7H9NO2/c1-6(9)8(2)7-4-3-5-10-7/h3-5H,1-2H3 |
InChI Key |
UMMWIAMZNHBLDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=CO1 |
Origin of Product |
United States |
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